REACTION_CXSMILES
|
[Br:1][C:2]1[O:6][C:5]([CH2:7]O)=[CH:4][CH:3]=1.[C:9]1([P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(Cl)(Cl)(Cl)[Cl:29]>>[Br:1][C:2]1[O:6][C:5]([CH2:7][Cl:29])=[CH:4][CH:3]=1.[C:22]1([P:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
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Name
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|
Quantity
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144 mmol
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Type
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reactant
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Smiles
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BrC1=CC=C(O1)CO
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
Concentration and purification by radial chromatography (0-10% EtOAc-hexanes gradient)
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Name
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Type
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product
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Smiles
|
BrC=1OC(=CC1)CCl
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Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |